molecular formula C12H11N3O3 B2392487 N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide CAS No. 215811-67-9

N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide

Cat. No.: B2392487
CAS No.: 215811-67-9
M. Wt: 245.238
InChI Key: YWXRHZSDLBBODR-VGOFMYFVSA-N
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Description

N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide is a synthetic compound characterized by its unique chemical structure, which includes a chromenyl group and an azapropenyl linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide typically involves the condensation of 2-oxochromen-3-yl derivatives with appropriate azapropenyl precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction may be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, modulating their activity and leading to biological effects. The azapropenyl linkage can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]isonicotinohydrazide
  • (2-oxochromen-3-yl)acetic acid

Uniqueness

N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide is unique due to its specific combination of a chromenyl group and an azapropenyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[(E)-1-(2-oxochromen-3-yl)ethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7(14-15-12(13)17)9-6-8-4-2-3-5-10(8)18-11(9)16/h2-6H,1H3,(H3,13,15,17)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXRHZSDLBBODR-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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